Potency Comparison: BGC-20-1531 vs. AH 23848 in Human Cerebral Arteries
In human middle cerebral artery (MCA) tissue, BGC-20-1531 exhibited a pKB of 7.8 for antagonism of PGE2-induced vasodilatation [1]. This represents a greater than 100-fold higher affinity compared to the EP4 antagonist AH 23848, which demonstrated a pKB of 5.7 in the same human MCA preparation [2].
| Evidence Dimension | Functional antagonism potency (pKB) |
|---|---|
| Target Compound Data | pKB 7.8 |
| Comparator Or Baseline | AH 23848: pKB 5.7 |
| Quantified Difference | Approximately 126-fold difference (Δ pKB = 2.1) |
| Conditions | Human middle cerebral artery (MCA) rings; PGE2-induced vasodilatation |
Why This Matters
The 126-fold potency differential directly impacts the concentration required for effective EP4 blockade in cerebral vasculature, making BGC-20-1531 the appropriate selection for studies targeting migraine-relevant cranial vasodilatation where AH 23848 would be insufficiently potent.
- [1] Maubach KA, Davis RJ, Clark DE, et al. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. Br J Pharmacol. 2009;156(2):316-327. doi:10.1111/j.1476-5381.2009.00027.x View Source
- [2] Davis RJ, Murdoch CE, Ali M, et al. EP4 prostanoid receptor-mediated vasodilatation of human middle cerebral arteries. Br J Pharmacol. 2004;141(4):580-585. doi:10.1038/sj.bjp.0705640 View Source
